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Overview
Description
MLN-3897 is a selective oral, small-molecule receptor antagonist of the chemokine receptor CCR1. It was developed for its immunomodulatory potential and as a chemokine signaling inhibitor to reduce multiple myeloma-related osteolytic bone disease. By blocking CCL3-CCR1-mediated signaling, MLN-3897 inhibits osteoclast formation and multiple myeloma cell migration and survival .
Preparation Methods
The synthetic route for MLN-3897 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent functionalization .
Chemical Reactions Analysis
MLN-3897 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: MLN-3897 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
MLN-3897 has several scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor signaling pathways.
Biology: Investigated for its role in inhibiting osteoclast formation and multiple myeloma cell migration and survival.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma-related osteolytic bone disease and other conditions involving chemokine receptor signaling.
Industry: Utilized in the development of new therapeutic agents targeting chemokine receptors
Mechanism of Action
MLN-3897 exerts its effects by selectively antagonizing the chemokine receptor CCR1. This inhibition blocks the signaling pathway mediated by the chemokine ligand CCL3, which is involved in osteoclast formation and multiple myeloma cell migration and survival. By inhibiting this pathway, MLN-3897 reduces osteoclast formation and impairs the interaction between multiple myeloma cells and osteoclasts, thereby inhibiting tumor growth and bone disease progression .
Comparison with Similar Compounds
MLN-3897 is unique in its high selectivity and potency as a CCR1 antagonist. Similar compounds include:
BX471: Another CCR1 antagonist that reduces osteolytic lesions in multiple myeloma.
AZD4818: A CCR1 antagonist with different pharmacological properties.
CCX354: A CCR1 antagonist with distinct binding and functional characteristics.
CP-481715: A CCR1 antagonist with unique effects on chemokine receptor signaling. MLN-3897 stands out due to its specific inhibition of multiple myeloma cell adhesion to osteoclasts and its significant impairment of osteoclast formation and function
Properties
CAS No. |
849105-26-6 |
---|---|
Molecular Formula |
C32H37ClN2O3 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C32H37ClN2O3/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3/b25-8+/t32-/m0/s1 |
InChI Key |
ZGFJFBOLVLFLLN-MOLVWPNASA-N |
Isomeric SMILES |
CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C |
Canonical SMILES |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C |
Origin of Product |
United States |
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